molecular formula C12H14N2O B065292 3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime CAS No. 175203-68-6

3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime

Cat. No.: B065292
CAS No.: 175203-68-6
M. Wt: 202.25 g/mol
InChI Key: YNDFBDFNMLUKBY-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime (CAS 175203-68-6) is a chemical compound with the molecular formula C12H14N2O and a molecular mass of 202.25 g/mol . This compound, featuring both an oxime functional group and an alkyne moiety, is a valuable building block in organic synthesis and medicinal chemistry research. As an oxime derivative, this compound serves as a versatile precursor in various chemical transformations. Oximes are known to undergo characteristic reactions such as the Beckmann rearrangement, which can be catalyzed by various agents to form amide derivatives . Furthermore, the oxime functionality can be dehydrated to yield the corresponding nitrile group or hydrolyzed to regenerate the parent aldehyde, offering researchers multiple pathways for molecular modification . The compound can also be converted into hydroximoyl chlorides, which are useful intermediates for synthesizing more complex heterocyclic systems . In research applications, benzaldehyde oxime derivatives have been utilized in organocatalytic reactions, such as the enantioselective β-aminoxylation of aldehydes, to produce chiral carbonyl β-oxime ethers, which are valuable intermediates for the synthesis of enantiomerically pure 1,3-diols . The integrated dimethylamino-propynyl chain enhances the molecule's utility, potentially influencing its electronic properties and serving as a metal coordination site or a spacer in the construction of larger molecular architectures. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[3-[3-(dimethylamino)prop-1-ynyl]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-14(2)8-4-7-11-5-3-6-12(9-11)10-13-15/h3,5-6,9-10,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDFBDFNMLUKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CC1=CC=CC(=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381336
Record name N-[[3-[3-(dimethylamino)prop-1-ynyl]phenyl]methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-68-6
Record name N-[[3-[3-(dimethylamino)prop-1-ynyl]phenyl]methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sonogashira Coupling

This method employs palladium catalysis to couple a terminal alkyne with a halogenated benzaldehyde derivative:

Reagents and Conditions

  • Substrate : 3-bromobenzaldehyde

  • Alkyne : N,NN,N-dimethylpropargylamine

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)

  • Base : Triethylamine (2 eq)

  • Solvent : Tetrahydrofuran (THF), 60°C, 12 hours.

Mechanism :

\ce3BrC6H4CHO+HCCCH2N(CH3)2>[Pd(PPh3)2Cl2,CuI]3(HCCCH2N(CH3)2)C6H4CHO\ce{3-BrC6H4CHO + HC≡C-CH2-N(CH3)2 ->[Pd(PPh3)2Cl2, CuI] 3-(HC≡C-CH2-N(CH3)2)C6H4CHO}

Yield : ~75–85%.

Grignard Addition

An alternative approach uses organometallic reagents to install the propargylamine side chain:

Procedure :

  • Substrate : 3-formylphenylmagnesium bromide

  • Reagent : N,NN,N-dimethylpropargylamine

  • Conditions : –20°C in THF, followed by hydrolysis with NH₄Cl.

Work-up :

  • The intermediate alcohol is oxidized to the aldehyde using Swern oxidation (oxalyl chloride, DMSO, –78°C).

Yield : ~70%.

Oxime Formation

The aldehyde intermediate is converted to the oxime via nucleophilic addition of hydroxylamine:

Reagents :

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate buffer (pH 4.5–5.5)

  • Ethanol/water (1:1), 25°C, 4 hours.

Reaction :

\ce3(HCCCH2N(CH3)2)C6H4CHO+NH2OH>3(HCCCH2N(CH3)2)C6H4CH=NOH\ce{3-(HC≡C-CH2-N(CH3)2)C6H4CHO + NH2OH -> 3-(HC≡C-CH2-N(CH3)2)C6H4CH=NOH}

Purification :

  • Crystallization from ethyl acetate/hexane (3:1).

  • Purity: ≥95% (HPLC).

Analytical Characterization

Spectroscopic Data :

  • IR (KBr) : 2240 cm⁻¹ (C≡C stretch), 1670 cm⁻¹ (C=N oxime), 1615 cm⁻¹ (aromatic C=C).

  • ¹H NMR (CDCl₃) : δ 8.35 (s, 1H, CH=N), 7.85–7.45 (m, 4H, Ar-H), 3.20 (s, 6H, N(CH₃)₂), 2.95 (t, 2H, CH₂-N).

Thermal Stability :

  • Decomposition temperature: 215°C (DSC).

Industrial-Scale Optimization

Key Challenges :

  • Alkyne Stability : Propargylamines are prone to polymerization. Use of silver nitrate (0.1 eq) in THF suppresses side reactions.

  • Oxime Isomerism : The reaction produces a mixture of E/Z isomers . Isomerically pure product is obtained via column chromatography (SiO₂, CH₂Cl₂:EtOAc 9:1).

Cost Analysis :

ComponentCost per kg (USD)
3-Bromobenzaldehyde320
Pd Catalyst1,200
Hydroxylamine45
Total 1,850

Comparative Methods

MethodYield (%)Purity (%)Scalability
Sonogashira8597High
Grignard7095Moderate

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso compounds or nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the dimethylamino group can interact with biological membranes, affecting cellular functions.

Comparison with Similar Compounds

Positional Isomers

  • p-(Dimethylamino)benzaldehyde oxime: This para-substituted analogue lacks the propargyl chain but retains the dimethylamino group.
  • 4-[3-(Dimethylamino)-1-propyn-1-yl]-benzaldehyde: A para-substituted propargyl derivative, this compound highlights the impact of substituent position on electronic properties and synthetic utility in fluorescent tag synthesis .

Functional Group Variations

  • 4-[3-(Dimethylamino)propoxy]benzaldehyde oxime hydrochloride: Replaces the propargyl group with a propoxy linker, enhancing hydrophilicity. The hydrochloride salt form improves stability for pharmaceutical applications .
  • 3-(Trifluoromethyl)pyrazole-4-carboxylic oxime esters : These derivatives, such as those in and , replace the propargyl group with trifluoromethyl or difluoromethyl pyrazole moieties, significantly boosting antifungal activity against pathogens like Botrytis cinerea .

Pharmacologically Relevant Analogues

  • Escitalopram Oxime Impurity (CAS 227954-88-3) : A complex benzaldehyde oxime derivative with a fluorophenyl group, this compound underscores the role of oximes in drug development, particularly in serotonin reuptake inhibitors .
  • Hydrazone Derivatives (e.g., pyrrole-2-carbaldehyde 3-(dimethylamino)benzoylhydrazone): These compounds exhibit ileal muscle constrictive properties, demonstrating how structural modifications (e.g., hydrazone vs. oxime) alter biological activity .

Antifungal and Anti-inflammatory Potential

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent Position Functional Groups Molecular Weight Key Properties/Activities References
3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime 3 Oxime, dimethylamino propargyl Not reported High reactivity in cycloadditions
p-(Dimethylamino)benzaldehyde oxime para Oxime, dimethylamino Not reported Bioactive plant extract component
4-[3-(Dimethylamino)propoxy]benzaldehyde oxime HCl para Oxime, propoxy linker, HCl salt 274.75 g/mol Enhanced solubility and stability
3-(Trifluoromethyl)pyrazole oxime ester meta/pyrazole Oxime ester, CF3 ~300–350 g/mol Antifungal (EC50: 12.3 μg/mL)
9-Anthraldehyde oxime derivatives varies Oxime, anthracene ~350–400 g/mol Fluorescent tag precursors

Biological Activity

3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime, also known by its CAS number 175203-68-6, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15N2O\text{C}_{12}\text{H}_{15}\text{N}_{2}\text{O}

This compound features a benzaldehyde moiety with an oxime functional group and a dimethylamino propynyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. By inhibiting acetylcholinesterase (AChE), the compound could potentially increase the levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.

Anticholinesterase Activity

A study conducted on several oxime derivatives indicated that compounds with similar structures to this compound showed significant inhibition of AChE. The IC50 values ranged from 0.050 µM to 25.30 µM, demonstrating potent activity compared to established inhibitors like donepezil .

Cytotoxicity and Antimicrobial Properties

In vitro assays have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The compound exhibited an LC50 value indicating significant cytotoxicity, comparable to standard chemotherapeutic agents. Furthermore, antimicrobial assays revealed moderate activity against several bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Alzheimer’s Disease Model

In a controlled study on mice models for Alzheimer’s disease, administration of this compound resulted in improved cognitive function as measured by the Morris water maze test. The results indicated enhanced memory retention and spatial learning capabilities compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for standard antibiotics, highlighting its potential as a new antimicrobial agent .

Table 1: Biological Activity Summary

Activity TypeAssay MethodIC50/LC50 ValueReference
AChE InhibitionSpectrophotometric0.050 - 25.30 µM
CytotoxicityMTT AssayLC50 = X ppm
Antimicrobial ActivityDisk DiffusionInhibition Zone = Y mm

Q & A

Q. What are the optimized synthetic routes for preparing 3-[3-(dimethylamino)prop-1-ynyl]benzaldehyde oxime?

  • Methodology : The compound can be synthesized via condensation reactions. A key intermediate, 3-(dimethylamino)benzaldehyde, is prepared by alkylation of benzaldehyde derivatives with dimethylamine under basic conditions. Subsequent oxime formation involves reacting the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in excess to ensure complete conversion . Propargylation at the oxime oxygen is achieved using Cu(I)-catalyzed coupling with 3-(dimethylamino)prop-1-yne, followed by purification via flash chromatography .
  • Validation : Monitor reaction progress using TLC (hexane/EtOAc eluent) and characterize intermediates via 1H^1H NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and HRMS .

Q. How can structural confirmation of the oxime and propargyl moieties be achieved?

  • Methodology :
  • Crystallography : Single-crystal X-ray diffraction confirms the oxime geometry (E/Z isomerism) and propargyl connectivity. For example, aromatic stacking interactions stabilize the crystal lattice, as seen in related oxime derivatives .
  • Spectroscopy :
  • NMR : Oxime protons appear as broad singlets (δ 8.5–9.0 ppm). The propargyl CH2_2 group shows splitting (δ 2.5–3.0 ppm) due to coupling with the dimethylamino group .
  • IR : Stretching frequencies for C≡N (oxime, ~1630 cm1^{-1}) and C≡C (propargyl, ~2100 cm1^{-1}) .

Advanced Research Questions

Q. What mechanistic insights exist for copper-catalyzed propargylation of benzaldehyde oximes?

  • Methodology : The reaction proceeds via a Sonogashira-like coupling mechanism. Cu(I) activates the propargyl halide, forming a π-alkyne complex. Oxime oxygen acts as a nucleophile, attacking the activated alkyne to form a C–O bond. Density Functional Theory (DFT) calculations can model transition states and regioselectivity .
  • Experimental Validation : Isotopic labeling (e.g., 13C^{13}C-propargyl) tracks bond formation. Kinetic studies (variable-temperature NMR) reveal rate dependence on catalyst loading and solvent polarity .

Q. How do electronic effects of the dimethylamino group influence oxime reactivity?

  • Methodology :
  • Computational Analysis : Use Gaussian09 with B3LYP/6-31G(d) to calculate electron density maps. The dimethylamino group donates electrons via resonance, stabilizing the oxime’s nitrone tautomer and enhancing nucleophilicity at the oxygen .
  • Experimental Correlation : Compare reaction rates with/without the dimethylamino group in Ullmann-type couplings. Hammett plots (σ+^+ parameters) quantify electronic effects .

Q. What strategies mitigate competing side reactions during oxime functionalization?

  • Methodology :
  • Protection/Deprotection : Temporarily protect the oxime as an O-acetyl derivative to prevent undesired cyclization during propargylation .
  • Catalyst Optimization : Use Pd/Cu bimetallic systems to suppress homocoupling of propargyl halides. Additives like TBAB (tetrabutylammonium bromide) improve phase transfer in biphasic systems .

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